molecular formula C11H17NO2 B570976 2-Butoxy-3-ethoxypyridine CAS No. 111454-85-4

2-Butoxy-3-ethoxypyridine

Cat. No.: B570976
CAS No.: 111454-85-4
M. Wt: 195.262
InChI Key: HSFXBVYCUIXLRH-UHFFFAOYSA-N
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Description

Chemical Name: 3-Butoxy-2-ethoxypyridine CAS No.: 1305322-93-3 Molecular Formula: C₁₁H₁₇NO₂ Molecular Weight: 195.26 g/mol Structure: The compound features a pyridine ring substituted with a butoxy group (-OCH₂CH₂CH₂CH₃) at the 3-position and an ethoxy group (-OCH₂CH₃) at the 2-position (ortho to the nitrogen atom). This substitution pattern introduces steric and electronic effects that influence its reactivity and physicochemical properties .

Properties

CAS No.

111454-85-4

Molecular Formula

C11H17NO2

Molecular Weight

195.262

IUPAC Name

2-butoxy-3-ethoxypyridine

InChI

InChI=1S/C11H17NO2/c1-3-5-9-14-11-10(13-4-2)7-6-8-12-11/h6-8H,3-5,9H2,1-2H3

InChI Key

HSFXBVYCUIXLRH-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=CC=N1)OCC

Synonyms

Pyridine, 2-butoxy-3-ethoxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Hydrophobicity : The butoxy and ethoxy substituents increase lipophilicity compared to unsubstituted pyridine, as reflected in its molecular weight (195.26 vs. 79.10 for pyridine).
  • Solubility : Predicted to have low water solubility due to the bulky alkoxy groups, typical of alkoxy-substituted pyridines.
Table 1: Comparison of Alkoxy-Substituted Pyridines
Compound Name Substituents Molecular Weight (g/mol) Key Properties
3-Butoxy-2-ethoxypyridine 2-ethoxy, 3-butoxy 195.26 High lipophilicity; low water solubility
3-Acetylpyridine 3-acetyl (-COCH₃) 121.14 Lower hydrophobicity (Log Kow ~0.5); higher solubility in polar solvents
2-(2-Hydroxyethoxy)pyridin-3-ol 2-hydroxyethoxy, 3-hydroxy 171.16 Enhanced water solubility due to hydroxyl groups; potential for hydrogen bonding
Benzyl 2-hydroxypropionate Benzyl ester, 2-hydroxypropionyl 194.23 Esters exhibit higher volatility; used in fragrances and solvents
Key Observations :

Chain Length: The butoxy group (C₄) increases hydrophobicity compared to shorter alkoxy chains (e.g., ethoxy in 2-ethoxy-3-methoxypyridine), as seen in its higher molecular weight and predicted Log Kow .

Physicochemical Behavior :

  • Solubility : Alkoxy pyridines with hydroxyl groups (e.g., 2-(2-Hydroxyethoxy)pyridin-3-ol) show improved water solubility due to hydrogen bonding, unlike 3-Butoxy-2-ethoxypyridine, which is more lipophilic .
  • Volatility : Esters like benzyl 2-hydroxypropionate have higher vapor pressures than alkoxy pyridines, making them more suitable for volatile applications (e.g., fragrances) .

Functional Group Diversity :

  • Acetyl vs. Alkoxy : 3-Acetylpyridine (electron-withdrawing acetyl group) exhibits distinct electronic effects compared to electron-donating alkoxy substituents, altering its reactivity in substitution or condensation reactions .

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